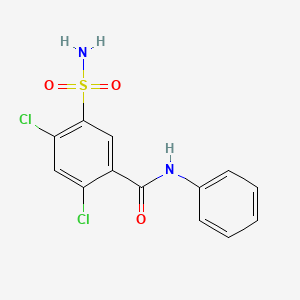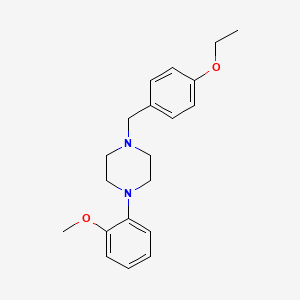![molecular formula C17H23N3O3 B5633430 2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including structures similar to the compound , involves key steps such as Michael addition reactions. For instance, Hanbiao Yang et al. (2008) described a divergent synthesis pathway for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the efficiency of Michael addition of lithium enolate to tetrasubstituted olefin acceptors (Yang et al., 2008).
Molecular Structure Analysis
The structure of diazaspiro[5.5]undecane derivatives is complex and intriguing. For example, the synthesis and crystal structure analysis of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane revealed insights into the spatial arrangement and bonding within such molecules, providing a foundation for understanding the molecular structure of similar compounds (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of 3,9-diazaspiro[5.5]undecane derivatives are influenced by their unique structural features. Synthesis methods often explore the reactivity of these compounds under various conditions. For example, Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, showcasing the compounds' versatility in chemical reactions (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of 3,9-diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. Research on similar compounds, like the study of crystal structure and biological activity of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provides valuable insights into the physical characteristics that could be expected from our compound of interest (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for functionalization, are essential aspects of 3,9-diazaspiro[5.5]undecane derivatives. Investigations into the synthesis and properties of related compounds, such as the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, highlight the chemical versatility and potential applications of these molecules (Aggarwal et al., 2014).
Mecanismo De Acción
The mechanism of action of oxazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Many oxazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Direcciones Futuras
Propiedades
IUPAC Name |
9-(5-methyl-1,3-oxazole-4-carbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-8-20-11-17(5-4-14(20)21)6-9-19(10-7-17)16(22)15-13(2)23-12-18-15/h3,12H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBUSVKBLCAOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1-piperidinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5633353.png)
![3-amino-2-isopropyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5633357.png)
![3-[5-bromo-2-(methylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5633364.png)
![(3R)-3,4,4-trimethyl-1-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5633370.png)
![1-(3-{1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5633382.png)
![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5633409.png)
![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide](/img/structure/B5633431.png)

![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)